N-[(Oxiran-2-yl)methyl]ethanamine
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Overview
Description
N-[(Oxiran-2-yl)methyl]ethanamine is an organic compound with the molecular formula C7H15NOThis compound is characterized by the presence of an oxirane (epoxide) ring and an ethanamine group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Oxiran-2-yl)methyl]ethanamine can be synthesized through various methods. One common approach involves the reaction of diethylamine with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethylamine and epichlorohydrin.
Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(Oxiran-2-yl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Various substituted amines, thiols, and alcohols.
Scientific Research Applications
N-[(Oxiran-2-yl)methyl]ethanamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Oxiran-2-yl)methyl]ethanamine involves its reactivity with nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-oxiranemethanamine: Similar structure but with different substituents.
N-Methyl-N-(2-oxiranylmethyl)ethanamine: Contains a methyl group instead of an ethyl group.
N,N-Bis[(oxiran-2-yl)methyl]aniline: Contains two oxirane rings and an aniline group.
Uniqueness
N-[(Oxiran-2-yl)methyl]ethanamine is unique due to its specific combination of an oxirane ring and an ethanamine group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
15150-85-3 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-(oxiran-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-5-4-7-5/h5-6H,2-4H2,1H3 |
InChI Key |
PWEZHCBZCWLRLV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CO1 |
Origin of Product |
United States |
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